6-bromo-8-fluoroquinolin-3-ol
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Overview
Description
6-bromo-8-fluoroquinolin-3-ol is a chemical compound with the molecular formula C9H5BrFNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in its structure makes it a valuable compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-fluoroquinolin-3-ol typically involves the halogenation of quinoline derivatives. One common method is the bromination of 8-fluoroquinolin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-fluoroquinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form quinolin-3-one derivatives.
Reduction Reactions: The compound can be reduced to form 6-bromo-8-fluoroquinoline.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 6-substituted-8-fluoroquinolin-3-ol derivatives.
Oxidation Reactions: Formation of 6-bromo-8-fluoroquinolin-3-one.
Reduction Reactions: Formation of 6-bromo-8-fluoroquinoline.
Scientific Research Applications
6-bromo-8-fluoroquinolin-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-bromo-8-fluoroquinolin-3-ol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
8-fluoroquinolin-3-ol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-chloro-8-fluoroquinolin-3-ol: Contains a chlorine atom instead of bromine, leading to variations in its chemical properties and applications.
6-bromoquinolin-3-ol:
Uniqueness
6-bromo-8-fluoroquinolin-3-ol is unique due to the combined presence of bromine and fluorine atoms, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .
Properties
CAS No. |
1695875-44-5 |
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Molecular Formula |
C9H5BrFNO |
Molecular Weight |
242.04 g/mol |
IUPAC Name |
6-bromo-8-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5BrFNO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H |
InChI Key |
WAPRDYRCXXSGRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)F)O |
Purity |
95 |
Origin of Product |
United States |
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